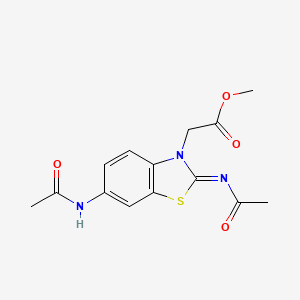
Methyl 2-(6-acetamido-2-acetylimino-1,3-benzothiazol-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(6-acetamido-2-acetylimino-1,3-benzothiazol-3-yl)acetate is a useful research compound. Its molecular formula is C14H15N3O4S and its molecular weight is 321.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photovoltaic and Nonlinear Optical Applications
One notable application of benzothiazole derivatives, akin to Methyl 2-(6-acetamido-2-acetylimino-1,3-benzothiazol-3-yl)acetate, is in the field of photovoltaic cells. The study by Mary et al. (2020) investigated various benzothiazolinone acetamide analogs for their potential use as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds demonstrated good light harvesting efficiency and favorable free energy for electron injection, essential properties for efficient photovoltaic cells. Additionally, these compounds exhibited nonlinear optical (NLO) activity, suggesting potential applications in photonics and optoelectronics (Mary et al., 2020).
Antibacterial and Antifungal Properties
Several studies have explored the biological activities of benzothiazole derivatives. Patel and Agravat (2007) investigated the antibacterial and antifungal properties of new pyridine derivatives. Their findings indicated significant antimicrobial activities against various pathogens, suggesting the potential of these compounds in developing new antimicrobial agents (Patel & Agravat, 2007). Moreover, Khan et al. (2016) synthesized new heterocyclic derivatives of 1-aminoanthraquinone with 2-aminobenzothiazole moieties, which showed promising antibacterial activity against a range of bacteria (Khan et al., 2016).
Antioxidant Activity and Hepatoprotective Potential
The antioxidant properties of benzothiazole derivatives have been highlighted in a study by Cabrera-Pérez et al. (2016). They synthesized benzothiazole-isothiourea derivatives and evaluated their ability to scavenge free radicals and protect against acetaminophen-induced hepatotoxicity. Their results indicated significant antioxidant activity and hepatoprotective effects, opening avenues for therapeutic applications (Cabrera-Pérez et al., 2016).
Aldose Reductase Inhibition
Ali et al. (2012) synthesized a series of iminothiazolidin-4-one acetate derivatives and evaluated them as inhibitors of aldehyde reductase and aldose reductase, enzymes implicated in diabetic complications. Some compounds exhibited potent inhibitory activity, suggesting potential for the treatment of diabetic complications (Ali et al., 2012).
Anticancer Activity
Research by Havrylyuk et al. (2010) on novel 4-thiazolidinones with benzothiazole moiety showed anticancer activity against various cancer cell lines. This suggests that benzothiazole derivatives could be promising candidates in anticancer drug development (Havrylyuk et al., 2010).
Mechanism of Action
Target of Action
The primary target of Methyl 2-(6-acetamido-2-acetylimino-1,3-benzothiazol-3-yl)acetate is DprE1 , a key enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This makes it a potential target for anti-tubercular compounds .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the synthesis of arabinogalactan, thereby inhibiting the growth and proliferation of Mycobacterium tuberculosis .
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway . By inhibiting DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This leads to a weakened cell wall, making the bacteria more susceptible to external threats and potentially leading to cell death .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth and proliferation . By disrupting the synthesis of arabinogalactan, the compound weakens the bacterial cell wall, potentially leading to cell death .
Properties
IUPAC Name |
methyl 2-(6-acetamido-2-acetylimino-1,3-benzothiazol-3-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-8(18)15-10-4-5-11-12(6-10)22-14(16-9(2)19)17(11)7-13(20)21-3/h4-6H,7H2,1-3H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUCISMMMBPMNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C)S2)CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[3-(4-chlorobenzoyl)oxazolidin-2-yl]methyl]-N''-(4-fluorobenzyl)oxamide](/img/structure/B2377914.png)

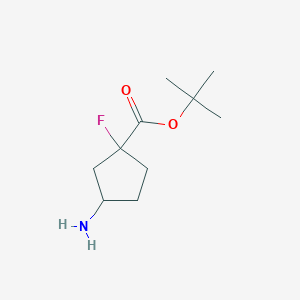
![7-benzyl-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2377917.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide](/img/structure/B2377918.png)
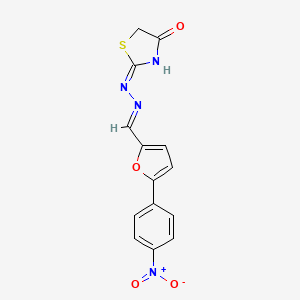

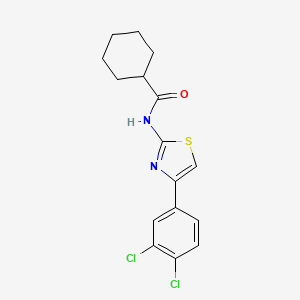
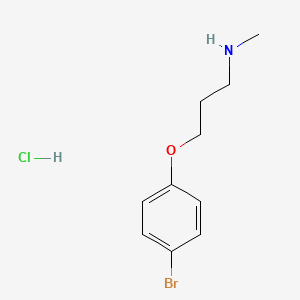

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2377929.png)
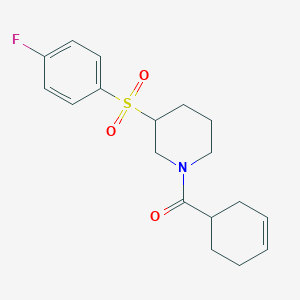
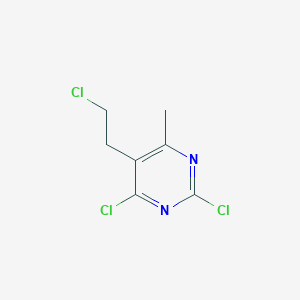
![1-[4-(3,6-Dihydro-2H-pyridine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2377935.png)
